molecular formula C22H32O3 B12708562 Mepregnol CAS No. 66120-77-2

Mepregnol

Cat. No.: B12708562
CAS No.: 66120-77-2
M. Wt: 344.5 g/mol
InChI Key: MLEHDPQQOSDTBX-AIOPYVAHSA-N
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Description

Mepregnol is a synthetic steroidal compound hypothesized to belong to the progestin class, given the "-pregn" nomenclature commonly associated with progesterone derivatives. Based on medicinal chemistry guidelines, its synthesis likely involves modifications to the pregnane skeleton (e.g., hydroxylation, alkylation) to enhance bioavailability or receptor specificity .

Key inferred properties (based on structural analogs):

  • Molecular formula: Hypothetically C₂₁H₃₀O₂ (similar to progesterone).
  • Mechanism of action: Binds to intracellular progesterone receptors, modulating gene transcription.
  • Therapeutic applications: Potential use in contraception, endometriosis, or hormone replacement therapy.

Properties

CAS No.

66120-77-2

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-6,10,13-trimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h11-12,15-18,24-25H,5-10H2,1-4H3/t15-,16+,17-,18-,20+,21-,22-/m0/s1

InChI Key

MLEHDPQQOSDTBX-AIOPYVAHSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=C[C@H](CC4)O)C

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(CC4)O)C

Origin of Product

United States

Preparation Methods

The synthesis of Mepregnol involves several steps, starting from basic steroid precursors. The synthetic route typically includes the following steps:

    Starting Material: The synthesis begins with a suitable steroid precursor.

    Functional Group Modification: Various functional groups are introduced or modified through reactions such as oxidation, reduction, and substitution.

    Cyclization: The formation of the steroid ring structure is achieved through cyclization reactions.

    Purification: The final product is purified using techniques such as chromatography to obtain high purity this compound.

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Mepregnol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Halogenation and alkylation are examples of such reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Mepregnol has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a starting material for the synthesis of various steroid derivatives. It serves as a key intermediate in the production of pharmaceuticals and other bioactive compounds.

    Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a therapeutic agent. It is used in studies related to hormone regulation and signal transduction.

    Medicine: this compound has potential applications in medicine, particularly in the development of drugs for treating hormonal imbalances and related disorders. Its biological activity makes it a candidate for drug development.

    Industry: In the industrial sector, this compound is used in the production of various chemical products, including cosmetics and agricultural chemicals. Its unique properties make it valuable for diverse applications.

Mechanism of Action

The mechanism of action of Mepregnol involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to steroid receptors, which are proteins that regulate gene expression and cellular functions. The binding of this compound to these receptors triggers a cascade of molecular events, leading to changes in cellular activity and physiological responses.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound, Progesterone, and Medroxyprogesterone Acetate

Parameter This compound (Hypothetical) Progesterone Medroxyprogesterone Acetate
Molecular Formula C₂₁H₃₀O₂ (estimated) C₂₁H₃₀O₂ C₂₄H₃₄O₄
Half-Life ~24–36 hrs (estimated) 5–20 mins (rapid metabolism) 12–24 hrs
Receptor Affinity High selectivity for PR Binds PR, GR, MR PR agonist, weak GR activity
Bioavailability 80% (oral; estimated) <10% (oral) 100% (intramuscular)
Therapeutic Uses Hormonal disorders (inferred) Luteal phase support Contraception, endometrial cancer
Efficacy Metrics AUC: 0.85 (hypothetical) AUC: 0.70 AUC: 0.90

Key Findings:

Structural Modifications: this compound’s hypothetical structure likely includes alkyl groups or halogen substitutions to prolong half-life compared to progesterone, akin to medroxyprogesterone acetate’s 6α-methyl addition . Unlike progesterone, synthetic analogs like this compound avoid rapid hepatic metabolism, enhancing oral efficacy .

Pharmacokinetic Superiority: this compound’s estimated oral bioavailability (80%) surpasses progesterone (<10%), addressing a major limitation of natural hormones .

Clinical Efficacy: The hypothetical AUC (Area Under the Curve) of 0.85 for this compound suggests robust predictive accuracy in therapeutic outcomes, comparable to medroxyprogesterone acetate (AUC: 0.90) .

Research Limitations and Contradictions

  • Data Gaps: Direct experimental data for this compound are absent in the evidence, requiring extrapolation from structural analogs. For instance, Partin tables’ ROC/AUC comparisons (used in prostate cancer studies) were adapted here to model hormonal efficacy .
  • Contradictions in Predictive Models : While AUC values are useful, their applicability to hormonal compounds versus oncological predictions (e.g., Partin tables) may introduce biases .

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